molecular formula C13H19NS B1455422 3-[(Cyclohexylsulfanyl)methyl]aniline CAS No. 1184225-27-1

3-[(Cyclohexylsulfanyl)methyl]aniline

Cat. No. B1455422
M. Wt: 221.36 g/mol
InChI Key: ZYQVCISETWBDFB-UHFFFAOYSA-N
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Description

3-[(Cyclohexylsulfanyl)methyl]aniline, also known as CSA, is an organic compound with a chemical formula of C11H17NS. It is a cyclic amine, and is a derivative of aniline. CSA is a colorless solid with a pungent odor. It is soluble in organic solvents such as ethanol and acetone, and is slightly soluble in water. CSA has a variety of applications in science and industry, including synthesis, chemical reactions, and laboratory experiments.

Scientific Research Applications

Organic Synthesis and Catalysis

Research has shown that compounds structurally related to "3-[(Cyclohexylsulfanyl)methyl]aniline" are utilized in organic synthesis, particularly in the development of novel reaction methodologies. For instance, Liu et al. (2017) developed a facile method for the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide into anilines. This process efficiently leads to sulfonated oxindoles, highlighting the role of anilines as pivotal intermediates in synthesizing pharmacologically relevant structures (Liu, Zheng, & Wu, 2017).

Environmental Science

In environmental science, derivatives of aniline, akin to "3-[(Cyclohexylsulfanyl)methyl]aniline," have been explored for their biodegradation potential. For example, Liu et al. (2002) isolated a bacterial strain capable of degrading aniline, demonstrating the potential of microbial processes in treating aniline-contaminated wastewater (Liu, Yang, Huang, Zhou, & Liu, 2002).

Material Science

In the field of material science, aniline derivatives are investigated for their electroluminescence properties, paving the way for their application in organic light-emitting diodes (OLEDs). Kavitha et al. (2016) synthesized a series of compounds from aniline derivatives showing potential antidiabetic, anti-inflammatory, and anticancer activities, indicating the broad utility of such compounds beyond mere material applications to biomedical research (Kavitha, Kannan, & Gnanavel, 2016).

properties

IUPAC Name

3-(cyclohexylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQVCISETWBDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclohexylsulfanyl)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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